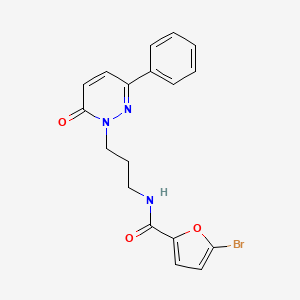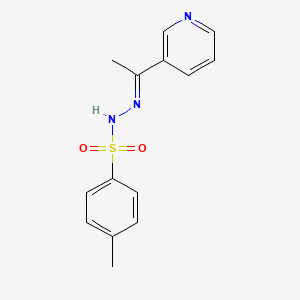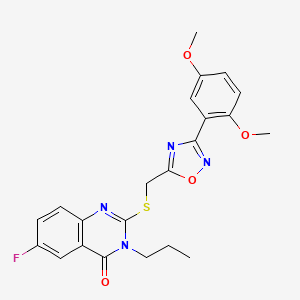
5-bromo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)furan-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Properties
The synthesis of related furan-2-carboxamide derivatives has been explored for their potential antibacterial and antifungal properties. A study conducted by Siddiqa et al. (2022) involved the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, which were tested for in vitro antibacterial activities against clinically isolated drug-resistant bacteria including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The study revealed significant antibacterial activities, particularly against NDM-positive A. baumannii, suggesting potential applications in combating resistant bacterial infections. The effectiveness of these compounds was further validated through docking studies and molecular dynamic simulations, indicating a promising route for the development of new antibacterial agents (Siddiqa et al., 2022).
Antiviral Research
Explorations into the antiviral potential of furan-2-carboxamide derivatives have also been reported. Flefel et al. (2012) synthesized heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone, which were tested for their anti-avian influenza virus (H5N1) activities. The study demonstrated promising antiviral activity against the H5N1 virus, showcasing the potential of these compounds in the development of new antiviral drugs. The antiviral properties were assessed through both EC50 and LD50 determinations, along with plaque reduction assays on Madin-Darby canine kidney cells (Flefel et al., 2012).
Antiprotozoal Agents
The synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has shown significant antiprotozoal activities. Ismail et al. (2004) conducted a study where compounds exhibited high DNA affinities and demonstrated potent in vitro and in vivo activities against T. b. rhodesiense and P. falciparum. These findings suggest the potential use of these compounds as antiprotozoal agents, offering new avenues for treating diseases caused by protozoan parasites (Ismail et al., 2004).
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of furan-2-carboxamide derivatives have been a subject of interest for developing various organic compounds. Studies such as those conducted by Aleksandrov and El’chaninov (2017) have focused on the synthesis and subsequent reactions of N-(1-naphthyl)furan-2-carboxamide, leading to the creation of compounds with potential applications in materials science and organic synthesis. These investigations contribute to the broader understanding of furan-2-carboxamide derivatives in chemical synthesis (Aleksandrov & El’chaninov, 2017).
Eigenschaften
IUPAC Name |
5-bromo-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c19-16-9-8-15(25-16)18(24)20-11-4-12-22-17(23)10-7-14(21-22)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYDGUYUDJUNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-{4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2717603.png)




![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2717610.png)


![7-tert-butyl-2-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2717617.png)



![3-(1-(2,5-dimethylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2717622.png)
